molecular formula C6H2Cl2INO B2552445 2,6-Dichloro-4-iodonicotinaldehyde CAS No. 1309866-36-1

2,6-Dichloro-4-iodonicotinaldehyde

Cat. No.: B2552445
CAS No.: 1309866-36-1
M. Wt: 301.89
InChI Key: INXWDQLSOMJGLG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-iodonicotinaldehyde typically involves the halogenation of nicotinaldehyde derivatives. One common method includes the reaction of 2,6-dichloronicotinaldehyde with iodine in the presence of a suitable oxidizing agent . The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under controlled temperature conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-iodonicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,6-Dichloro-4-iodonicotinaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the development of potential therapeutic agents targeting various diseases.

    Industry: The compound is employed in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-iodonicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The chlorine and iodine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dichloro-4-iodobenzaldehyde
  • 2,6-Dichloro-4-iodopyridine-3-carbaldehyde
  • 2,6-Dichloro-4-iodonicotinic acid

Uniqueness

2,6-Dichloro-4-iodonicotinaldehyde is unique due to its specific substitution pattern on the nicotinaldehyde core, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .

Biological Activity

2,6-Dichloro-4-iodonicotinaldehyde (2,6-DCI-NCHO) is a halogenated derivative of nicotinic acid that has garnered attention due to its unique structural properties and significant biological activity. This compound, characterized by its molecular formula C₆H₂Cl₂INO, features a pyridine ring with chlorine and iodine substituents that enhance its reactivity and potential therapeutic applications.

The synthesis of 2,6-DCI-NCHO typically involves multi-step organic reactions that allow for the precise introduction of halogen groups. The compound exhibits a melting point of 101-103 °C and a boiling point of approximately 353.7 °C, indicating its stability under various conditions. The chemical reactivity includes:

  • Oxidation : Conversion to 2,6-Dichloro-4-iodonicotinic acid.
  • Reduction : Formation of 2,6-Dichloro-4-iodonicotinalcohol.
  • Substitution Reactions : Halogen atoms can be replaced by various nucleophiles under basic conditions.

These properties make it a versatile intermediate in organic synthesis and pharmaceutical development.

The biological activity of 2,6-DCI-NCHO is primarily attributed to its interactions with specific molecular targets, particularly in the context of neuropharmacology. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. Notably, the compound acts as a negative allosteric modulator at metabotropic glutamate receptors (mGluRs), which are implicated in various neuropsychiatric disorders .

Binding Affinity Studies

Research has demonstrated that 2,6-DCI-NCHO exhibits:

  • High binding affinity for α7 nicotinic acetylcholine receptors (nAChRs) with Ki>100K_i>100 μM.
  • Moderate binding affinity for α4β2 nAChRs with Ki=12.2K_i=12.2 μM .

These interactions suggest potential applications in drug development targeting conditions such as addiction and cognitive disorders.

Therapeutic Applications

The compound's ability to modulate receptor activity highlights its potential in therapeutic contexts:

  • Neuropharmacology : As a ligand for mGluRs, it may influence neurotransmission and synaptic plasticity.
  • Nicotine Vaccines : Used as a constrained nicotine hapten in immunogenic studies to develop nicotine vaccines, showing promising antibody titers .
  • Cancer Research : Preliminary studies indicate potential anti-tumor effects in mouse models, warranting further investigation into its efficacy as an anticancer agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of 2,6-DCI-NCHO, it is useful to compare it with structurally similar compounds:

Compound NameSimilarityKey Features
2-Chloro-4-iodonicotinaldehyde0.98Lacks one chlorine substituent
6-Chloro-4-iodonicotinaldehyde0.91Chlorine substitution at a different position
1-(2-Chloro-4-iodopyridin-3-yl)ethanone0.90Contains an ethanone group instead of an aldehyde

What distinguishes this compound is its specific halogenation pattern and demonstrated biological activity related to mGluRs, contributing to its therapeutic potential in neuropharmacology .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Immunogenic Studies : Janda et al. demonstrated that immunization with a serum based on this compound resulted in high antibody titers against nicotine .
  • Neuropharmacological Studies : Crooks et al. reported significant binding affinities towards nAChRs, indicating potential applications in treating nicotine addiction .
  • Tumor Growth Inhibition : Research has shown that treatment with this compound can significantly inhibit tumor growth in xenograft mouse models, suggesting anticancer properties .

Properties

IUPAC Name

2,6-dichloro-4-iodopyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2Cl2INO/c7-5-1-4(9)3(2-11)6(8)10-5/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INXWDQLSOMJGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(N=C1Cl)Cl)C=O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.89 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1309866-36-1
Record name 2,6-dichloro-4-iodopyridine-3-carbaldehyde
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